molecular formula C44H70O6 B083532 Dioleoyl phthalate CAS No. 10578-33-3

Dioleoyl phthalate

Cat. No. B083532
CAS RN: 10578-33-3
M. Wt: 667.1 g/mol
InChI Key: QQPNYVCOOUFXOA-CLFAGFIQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dioleoyl phthalate (DOP) is a chemical compound that belongs to the class of phthalate esters. It is a colorless, odorless, and oily liquid that is widely used in various industrial applications. DOP is primarily used as a plasticizer in the production of PVC (polyvinyl chloride) products, such as wires, cables, films, and sheets. In addition, DOP is also used as a solvent, lubricant, and surfactant in various industries. Despite its extensive use, DOP has been found to have potential health and environmental risks, which have led to increasing concerns about its safety.

Mechanism Of Action

The exact mechanism of action of Dioleoyl phthalate is not fully understood. However, it is believed that Dioleoyl phthalate acts as a plasticizer by reducing the intermolecular forces between the polymer chains in PVC. This results in an increase in the flexibility and durability of the PVC product. In addition, Dioleoyl phthalate may also act as a surfactant by reducing the surface tension of water and other liquids.

Biochemical And Physiological Effects

Dioleoyl phthalate has been found to have potential health and environmental risks. Studies have shown that exposure to Dioleoyl phthalate may cause adverse effects on human health, such as reproductive and developmental toxicity, endocrine disruption, and carcinogenicity. In addition, Dioleoyl phthalate has been found to have environmental impacts, such as soil and water contamination, and toxicity to aquatic organisms.

Advantages And Limitations For Lab Experiments

Dioleoyl phthalate has several advantages and limitations for lab experiments. Some of the advantages include:
1. High solubility: Dioleoyl phthalate is highly soluble in water and other solvents, which makes it easy to use in lab experiments.
2. Low toxicity: Dioleoyl phthalate has low toxicity, which makes it a safe choice for many lab experiments.
3. Stable: Dioleoyl phthalate is stable under normal lab conditions, which makes it a reliable choice for many experiments.
Some of the limitations of Dioleoyl phthalate for lab experiments include:
1. Environmental concerns: Dioleoyl phthalate has potential environmental risks, which may limit its use in some lab experiments.
2. Health concerns: Dioleoyl phthalate has potential health risks, which may limit its use in some lab experiments.
3. Limited availability: Dioleoyl phthalate may not be readily available in some regions, which may limit its use in some lab experiments.

Future Directions

There are several future directions for the research and development of Dioleoyl phthalate. Some of the most important areas of research include:
1. Safety and toxicity: Further research is needed to better understand the safety and toxicity of Dioleoyl phthalate, particularly in relation to human health and the environment.
2. Alternative plasticizers: The development of alternative plasticizers that are safer and more environmentally friendly than Dioleoyl phthalate is an important area of research.
3. Recycling and waste management: The development of more efficient recycling and waste management strategies for PVC products, which often contain Dioleoyl phthalate, is an important area of research.
4. Biodegradable plastics: The development of biodegradable plastics that do not require the use of plasticizers like Dioleoyl phthalate is an important area of research.
Conclusion:
Dioleoyl phthalate is a widely used chemical compound that has many industrial applications. However, it has been found to have potential health and environmental risks, which have led to increasing concerns about its safety. Further research is needed to better understand the safety and toxicity of Dioleoyl phthalate, and to develop alternative plasticizers and more efficient recycling and waste management strategies.

Synthesis Methods

Dioleoyl phthalate is synthesized through the esterification of phthalic anhydride with oleic acid. The reaction is typically carried out in the presence of a catalyst, such as sulfuric acid or zinc oxide. The resulting product is then purified through distillation or other purification methods.

Scientific Research Applications

Dioleoyl phthalate has been extensively studied in various scientific fields, including chemistry, toxicology, and environmental science. Its unique properties, such as its high solubility and low volatility, have made it a popular choice for many research applications. Some of the most common scientific research applications of Dioleoyl phthalate include:
1. Plasticizer: Dioleoyl phthalate is widely used as a plasticizer in the production of PVC products. Its ability to improve the flexibility and durability of PVC has made it an essential component in many industrial applications.
2. Solvent: Dioleoyl phthalate is also used as a solvent in various industries, such as paint and ink production. Its high solubility and low toxicity make it a safe and effective solvent for many applications.
3. Surfactant: Dioleoyl phthalate is used as a surfactant in the production of detergents and other cleaning products. Its ability to reduce surface tension and improve wetting properties has made it a popular choice for many industrial applications.

properties

CAS RN

10578-33-3

Product Name

Dioleoyl phthalate

Molecular Formula

C44H70O6

Molecular Weight

667.1 g/mol

IUPAC Name

bis[(Z)-octadec-9-enyl] benzene-1,2-dicarboxylate

InChI

InChI=1S/C44H74O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-39-47-43(45)41-37-33-34-38-42(41)44(46)48-40-36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,33-34,37-38H,3-16,21-32,35-36,39-40H2,1-2H3/b19-17-,20-18-

InChI Key

QQPNYVCOOUFXOA-CLFAGFIQSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCC/C=C\CCCCCCCC

SMILES

CCCCCCCCC=CCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCC=CCCCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCC=CCCCCCCCC

Other CAS RN

10578-33-3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.